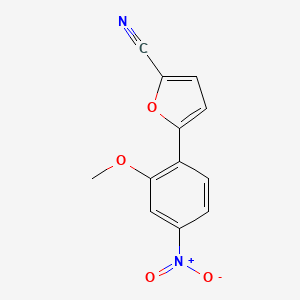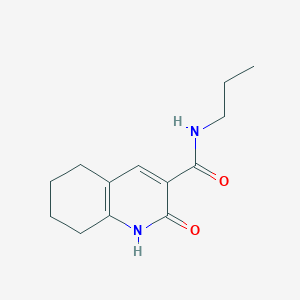
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as PHQ, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of 2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been found to bind to dopamine and serotonin receptors, which are involved in a range of neurological processes. This compound has also been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to modulate the activity of immune cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in a range of neurological processes. This compound has also been found to have anti-inflammatory and analgesic properties, making it a valuable tool for investigating the mechanisms underlying pain and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.
実験室実験の利点と制限
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and yields high purity product. This compound is also stable and can be stored for extended periods of time without degradation. However, there are also limitations to using this compound in lab experiments. This compound has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, this compound has been found to have a relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the investigation of its potential applications in treating neurological disorders, such as Parkinson's disease and depression. This compound has been found to modulate the activity of dopamine and serotonin receptors, which are involved in these disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the development of new synthesis methods for this compound may be beneficial for improving its solubility and stability.
合成法
The synthesis of 2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction between 1,2,5,6,7,8-hexahydroquinoline and propionyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to obtain this compound. This method has been found to be efficient and yields high purity product.
科学的研究の応用
2-oxo-N-propyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a tool for investigating the role of neurotransmitters in the brain. This compound has been found to modulate the activity of dopamine and serotonin receptors, which are involved in a range of neurological processes. This compound has also been studied for its potential anti-inflammatory and analgesic properties, making it a valuable tool for investigating the mechanisms underlying pain and inflammation.
特性
IUPAC Name |
2-oxo-N-propyl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-7-14-12(16)10-8-9-5-3-4-6-11(9)15-13(10)17/h8H,2-7H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZTEKRZOOBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(CCCC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

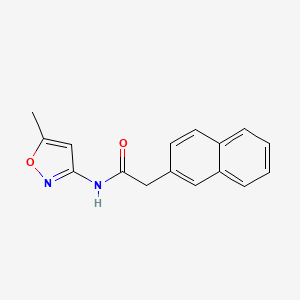
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
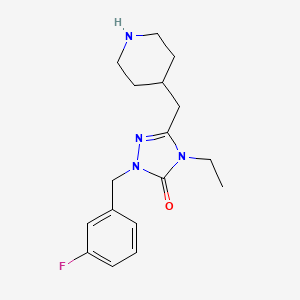
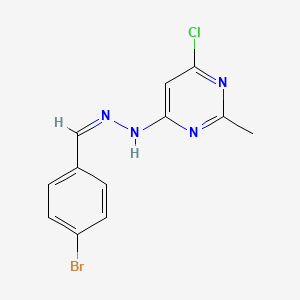
![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)
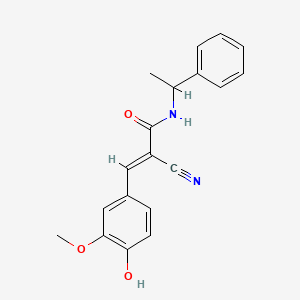
![N-[1-(4-methoxyphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5365426.png)
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
![4-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5365446.png)
